JTE 7-31 was developed through a collaborative effort among various research institutions focusing on drug discovery and development. Its classification falls under the category of novel chemical entities, specifically designed to modulate biological pathways associated with disease processes. The precise classification of JTE 7-31 may vary depending on its mechanism of action and target interactions.
The synthesis of JTE 7-31 involves several key steps, utilizing established methodologies in organic chemistry. The synthesis can be summarized as follows:
Technical parameters such as reaction time, solvent choice, and concentration are critical for ensuring the efficiency and reproducibility of the synthesis.
JTE 7-31 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity.
Analyses using X-ray crystallography or computational chemistry can provide deeper insights into the molecular geometry and electronic properties of JTE 7-31.
JTE 7-31 participates in various chemical reactions that are essential for its function as a therapeutic agent.
These reactions are often studied using techniques such as enzyme assays or cell-based models to evaluate the compound's efficacy and safety profile.
The mechanism of action for JTE 7-31 involves its interaction with specific molecular targets within biological pathways:
Understanding these mechanisms is pivotal for optimizing the compound's therapeutic potential and minimizing side effects.
The physical and chemical properties of JTE 7-31 are essential for assessing its suitability for therapeutic applications:
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to gather this data.
JTE 7-31 shows promise in various scientific applications:
Ongoing research aims to further explore these applications, potentially leading to significant advancements in medical science related to JTE 7-31.
JTE 7-31 (IUPAC: 2-(4-hydroxyphenethyl)-5-methoxy-4-(pentylamino)isoindolin-1-one; CAS: 194358-72-0) is a synthetic aminoalkylisoindolinone derivative developed as a peripherally-targeted cannabinoid agonist. Its molecular structure (C₂₂H₂₈N₂O₃; MW: 368.47 g/mol) features three domains critical for CB2 receptor engagement:
Table 1: Structural Properties of JTE 7-31
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₈N₂O₃ |
Molecular Weight | 368.47 g/mol |
Exact Mass | 368.2100 Da |
Elemental Composition | C 71.71%; H 7.66%; N 7.60%; O 13.03% |
IUPAC Name | 2-(4-hydroxyphenethyl)-5-methoxy-4-(pentylamino)isoindolin-1-one |
CAS Number | 194358-72-0 |
Molecular modeling reveals the n-pentyl chain penetrates deeper into the CB2 binding pocket compared to CB1, exploiting a larger hydrophobic subpocket in CB2 (Val113, Leu108, and Phe183). The 4-hydroxyphenethyl moiety forms π-π stacking with Phe197 in CB2's extracellular loop 2—a residue replaced by Val196 in CB1, reducing binding complementarity [8].
JTE 7-31 exhibits nanomolar affinity for CB2 receptors (Kᵢ = 0.088 nM) with 125-fold selectivity over CB1 receptors (Kᵢ = 11 nM) in radioligand displacement assays using [³H]CP-55,940 [4] [5]. This binding profile positions it among the most selective CB2 agonists developed to date:
Table 2: Comparative Affinity of Selective CB2 Agonists
Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB2:CB1) |
---|---|---|---|
JTE 7-31 | 11 | 0.088 | 125:1 |
JWH-133 | 677 | 3.4 | 199:1 |
HU-308 | >10,000 | 22.7 | >440:1 |
AM1241 | 280 | 3.4 | 82:1 |
GW405833 | 2043 | 14 | 146:1 |
The molecular basis for this selectivity involves divergent allosteric networks in CB1 vs. CB2. CB2's extracellular loop 2 (ECL2) adopts a helical conformation absent in CB1, creating a high-affinity ligand-binding crevice. Mutagenesis studies confirm that replacing CB1's ECL2 residues (e.g., Val196) with CB2-equivalent residues (Phe197) enhances JTE 7-31 binding by >80%, while reciprocal mutations in CB2 abolish affinity [3] [6] [10].
Upon binding CB2 receptors, JTE 7-31 triggers conformational activation of Gαᵢ/o proteins, initiating multiple signaling pathways:
Table 3: Functional Signaling Parameters of JTE 7-31 at CB2 Receptors
Signaling Pathway | Assay System | EC₅₀/K_d (nM) | Maximum Efficacy |
---|---|---|---|
cAMP Inhibition | CB2-CHO cells | 3.2 | 98% vs. full agonist |
ERK1/2 Phosphorylation | Human neutrophils | 1.8 | 100% |
β-arrestin Recruitment | PathHunter β-arrestin assay | >1000 | <20% |
Ca²⁺ Release (Intracellular) | HL-60 macrophages | 9.7 | 85% |
JTE 7-31's pharmacological profile is complicated by emerging evidence of GPCR heteromerization. CB2 receptors form functional complexes with:
These heteromers exhibit pharmacological fingerprinting distinct from monomeric CB2:
Key Implication: JTE 7-31's functional selectivity varies across tissues based on receptor dimerization states, explaining its context-dependent immunomodulatory effects.
Concluding Remarks
JTE 7-31 exemplifies the rational design of subtype-selective cannabinoid agonists through structural optimization targeting CB2-specific domains. Its 125-fold CB2 selectivity, biased signaling toward Gαᵢ/o pathways, and nuanced activity in heteromeric complexes position it as both a pharmacological tool and a therapeutic candidate for peripheral inflammatory disorders. Future research must address how receptor heteromerization in disease states alters its efficacy—a key consideration for clinical translation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7